Anti-Norovirus Activity: Complete Inactivity of the Unsubstituted Benzothiazole Compound vs. Active 6-Fluoro and 4,6-Difluoro Analogs
The target compound (designated analog 3a in Ogawa et al. 2016) showed no detectable antiviral activity against murine norovirus (MNV) in a CPE reduction assay, whereas the 6-fluoro analog 1 had EC50 = 37 µM and the 4,6-difluoro analog 3j had EC50 = 5.6 µM within the same experimental system [1]. The 6-chloro analog 3b retained moderate activity (EC50 = 56 µM), further confirming that halogen substitution on the benzothiazole is essential for anti-norovirus activity [1]. This constitutes a genuine activity cliff: removal of a single fluorine atom from the 6-position abolishes all measurable antiviral activity.
| Evidence Dimension | Anti-norovirus EC50 (MNV CPE reduction assay) |
|---|---|
| Target Compound Data | No antiviral activity (EC50 > highest concentration tested; analog 3a) |
| Comparator Or Baseline | 6-Fluoro analog (compound 1): EC50 = 37 µM; 4,6-Difluoro analog (compound 3j): EC50 = 5.6 µM; 6-Chloro analog (compound 3b): EC50 = 56 µM |
| Quantified Difference | Activity abolished (from EC50 = 37 µM to inactive) upon removal of 6-fluoro substitution; >6.6-fold difference between 3b (56 µM) and inactive 3a |
| Conditions | CPE reduction assay using 280 TCID50/50 µL of MNV incubated with RAW264.7 murine macrophage cells for 1 h (duplicate); cytotoxicity evaluated by WST-8 assay after 72 h (triplicate) |
Why This Matters
This binary activity cliff establishes the unsubstituted compound as an essential negative control for antiviral screening libraries and as the baseline scaffold for prospective SAR campaigns targeting norovirus.
- [1] Ogawa K, et al. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical and Pharmaceutical Bulletin, 2016, 64(5), 465-475. Table 2 and accompanying text. View Source
